molecular formula C15H9ClO3 B14854492 2-(3-Chlorophenyl)-6-hydroxy-4H-chromen-4-one

2-(3-Chlorophenyl)-6-hydroxy-4H-chromen-4-one

Cat. No.: B14854492
M. Wt: 272.68 g/mol
InChI Key: NVZHXUKIOXEOTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chlorophenyl)-6-hydroxy-4H-chromen-4-one is a chemical compound belonging to the class of flavonoids, which are known for their diverse biological activities. This compound features a chromenone core structure with a hydroxyl group at the 6th position and a chlorophenyl group at the 2nd position. Flavonoids are widely studied for their potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-6-hydroxy-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Claisen-Schmidt condensation, where an aromatic aldehyde reacts with a ketone in the presence of a base to form the desired chromenone structure. For this compound, 3-chlorobenzaldehyde and 6-hydroxy-4H-chromen-4-one can be used as starting materials, with a base such as sodium hydroxide or potassium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-6-hydroxy-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.

    Reduction: The carbonyl group in the chromenone core can be reduced to form a dihydro derivative.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as ammonia (NH₃) or thiourea (NH₂CSNH₂) in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antioxidant properties, which can protect cells from oxidative stress.

    Medicine: Explored for its anti-inflammatory and anticancer activities, potentially useful in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as UV-absorbing agents.

Mechanism of Action

The biological effects of 2-(3-Chlorophenyl)-6-hydroxy-4H-chromen-4-one are primarily attributed to its ability to interact with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl group can donate electrons to neutralize free radicals, reducing oxidative stress.

    Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX).

    Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Comparison with Similar Compounds

2-(3-Chlorophenyl)-6-hydroxy-4H-chromen-4-one can be compared with other flavonoid derivatives, such as:

    2-(4-Hydroxyphenyl)-4H-chromen-4-one: Lacks the chlorine atom, which may affect its biological activity.

    2-(3-Methoxyphenyl)-6-hydroxy-4H-chromen-4-one: Contains a methoxy group instead of a chlorine atom, potentially altering its reactivity and interactions.

    2-(3-Bromophenyl)-6-hydroxy-4H-chromen-4-one: The bromine atom may enhance its reactivity in substitution reactions compared to the chlorine derivative.

Properties

Molecular Formula

C15H9ClO3

Molecular Weight

272.68 g/mol

IUPAC Name

2-(3-chlorophenyl)-6-hydroxychromen-4-one

InChI

InChI=1S/C15H9ClO3/c16-10-3-1-2-9(6-10)15-8-13(18)12-7-11(17)4-5-14(12)19-15/h1-8,17H

InChI Key

NVZHXUKIOXEOTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=O)C3=C(O2)C=CC(=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.